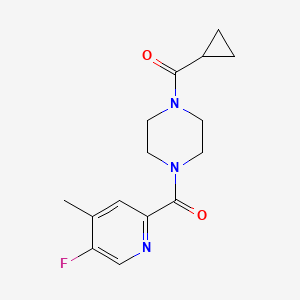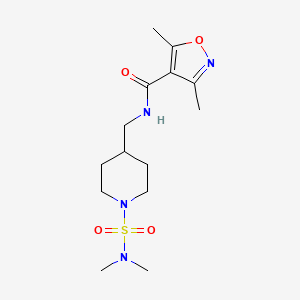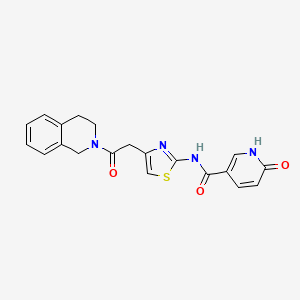
N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound with complex molecular architecture, combining structural elements from several different functional groups
准备方法
Synthetic routes and reaction conditions:
The preparation of N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves multiple steps:
Synthesis of the intermediate 3,4-dihydroisoquinoline derivative: : This intermediate can be synthesized through Pictet–Spengler cyclization.
Formation of the thiazolyl derivative: : The thiazole ring is typically introduced via Hantzsch thiazole synthesis.
Coupling with the pyridine derivative: : The final step involves the coupling of the 3,4-dihydroisoquinoline-thiazole compound with the pyridine derivative under appropriate conditions to form the target molecule.
Industrial production methods:
In an industrial setting, the synthesis of this compound would require optimization of each step for high yield and purity. Key considerations include the selection of solvents, catalysts, reaction temperatures, and purification techniques to ensure scalability and cost-effectiveness.
化学反应分析
Types of reactions it undergoes:
Oxidation: : This compound can undergo oxidative processes, leading to the formation of various oxidized products.
Reduction: : Reduction reactions can occur at the ketone and other functional groups present in the molecule.
Substitution: : The compound is likely to undergo nucleophilic and electrophilic substitution reactions, given the presence of multiple reactive sites.
Common reagents and conditions used in these reactions:
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4), chromic acid (H2CrO4), or hydrogen peroxide (H2O2).
Reduction: : Reduction can be achieved using sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.
Substitution: : Depending on the nature of substitution, reagents such as halogens (Cl2, Br2), nucleophiles like amines or thiols, and electrophiles such as alkyl halides might be used.
Major products formed from these reactions:
Oxidation products: Various oxo-compounds, depending on the reaction site.
Reduction products: Alcohols or amines, depending on the site and nature of the reduction.
Substitution products: A wide range of derivatives, each with unique functional group modifications.
科学研究应用
In chemistry: : The complex structure makes it a valuable subject for studying reaction mechanisms, synthesis pathways, and structure-activity relationships.
In biology and medicine: : Its potential bioactivity suggests applications in drug design and development, particularly in targeting specific molecular pathways and receptors.
In industry: : Its versatile reactivity could be leveraged for the synthesis of specialty chemicals, polymers, and other industrially relevant materials.
作用机制
Mechanism: : The compound exerts its effects through various molecular interactions, primarily involving its multiple functional groups.
Molecular targets and pathways: : It can interact with enzymes, receptors, and other proteins, modulating biological pathways in processes such as signal transduction, metabolism, and gene expression.
相似化合物的比较
Comparison with other compounds: : Compared to similar structures, this compound's unique combination of 3,4-dihydroisoquinoline, thiazole, and dihydropyridine moieties provides distinct reactivity and potential bioactivity profiles.
Similar compounds: : Other compounds with similar frameworks include:
3,4-dihydroisoquinoline derivatives.
Thiazole-based molecules.
Dihydropyridine analogs.
属性
IUPAC Name |
N-[4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c25-17-6-5-14(10-21-17)19(27)23-20-22-16(12-28-20)9-18(26)24-8-7-13-3-1-2-4-15(13)11-24/h1-6,10,12H,7-9,11H2,(H,21,25)(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYKDFGOHWMFKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC3=CSC(=N3)NC(=O)C4=CNC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-BROMOBENZENESULFONYL)-3-[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE](/img/structure/B2960795.png)
![6-chloro-N-(2,2-dimethoxyethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2960797.png)
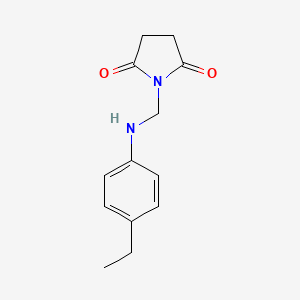
![N-{2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl}prop-2-enamide](/img/structure/B2960799.png)
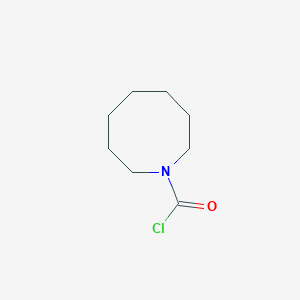
![2-(2-fluorophenoxy)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2960802.png)
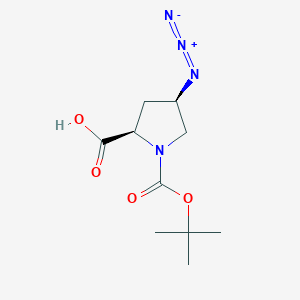
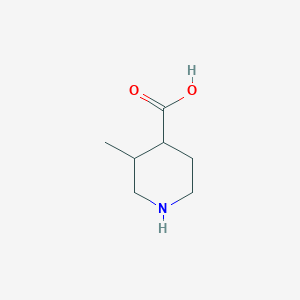
amine hydrochloride](/img/structure/B2960808.png)
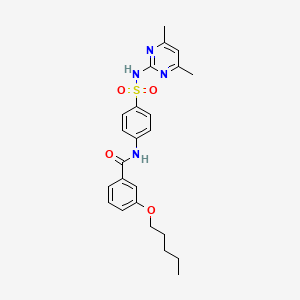
![3-methyl-3-phenyl-N-[2-(prop-2-enamido)ethyl]butanamide](/img/structure/B2960810.png)
![2-(2-(1-hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2960815.png)
